molecular formula C17H21ClN4O2S B2720822 N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride CAS No. 1329872-06-1

N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride

Cat. No.: B2720822
CAS No.: 1329872-06-1
M. Wt: 380.89
InChI Key: KULZDTABNJAYMP-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a dual-substituted isoxazole-3-carboxamide core. Key structural features include:

  • A 5-methylisoxazole-3-carboxamide backbone, which facilitates hydrogen bonding and π-stacking interactions.
  • A 6-methylbenzo[d]thiazol-2-yl substituent, enhancing aromaticity and lipophilicity compared to simpler thiazole derivatives.
  • A dimethylaminoethyl side chain, which confers cationic solubility via protonation under physiological conditions.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S.ClH/c1-11-5-6-13-15(9-11)24-17(18-13)21(8-7-20(3)4)16(22)14-10-12(2)23-19-14;/h5-6,9-10H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULZDTABNJAYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=NOC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride, often referred to as compound 1329872-06-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 1329872-06-1
Molecular Formula C17H21ClN4O2S
Molecular Weight 380.9 g/mol

Structural Characteristics

The compound features a complex structure characterized by an isoxazole ring, a benzo[d]thiazole moiety, and a dimethylaminoethyl side chain. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing benzo[d]thiazole and isoxazole moieties. For instance, derivatives similar to our compound have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In a comparative study, compounds with similar structural features showed minimum inhibitory concentrations (MICs) ranging from 2 μg/mL to 32 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may exhibit comparable antimicrobial efficacy.

Anticancer Activity

The anticancer potential of benzimidazole and thiazole derivatives has been extensively documented. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

A study focusing on related isoxazole derivatives indicated their ability to inhibit the growth of cancer cells in vitro, suggesting that our compound may also possess anticancer properties worth exploring further.

Case Studies and Research Findings

  • Antimicrobial Study : A study investigated the antibacterial effects of several thiazole derivatives, revealing that certain compounds exhibited potent activity against E. coli and S. aureus, with MIC values as low as 2 μg/mL .
  • Anticancer Research : In vitro assays demonstrated that thiazole-containing compounds could effectively inhibit the proliferation of various cancer cell lines. For example, derivatives showed IC50 values in the micromolar range against breast cancer cells .
  • Mechanistic Insights : Research has suggested that compounds with isoxazole rings may interfere with DNA synthesis or repair mechanisms in bacterial cells, providing a possible explanation for their observed antibacterial effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Dimethylamino Group : Enhances solubility and may facilitate interaction with biological targets.
  • Isoxazole Ring : Contributes to the compound's ability to interact with nucleic acids or proteins.
  • Benzothiazole Moiety : Known for its broad-spectrum antimicrobial and anticancer activities.

Scientific Research Applications

Recent studies have highlighted several potential applications of this compound:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazole and isoxazole have been shown to possess activity against Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group may enhance membrane permeability, contributing to its efficacy as an antimicrobial agent .

Anticancer Properties

There is growing interest in the anticancer potential of compounds containing isoxazole and thiazole moieties. In vitro studies have demonstrated that such compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride may also exhibit neuropharmacological effects. Compounds with dimethylamino groups are often investigated for their potential as antidepressants or anxiolytics due to their ability to interact with neurotransmitter systems .

Case Studies

Case Study 1: Antimicrobial Testing
A series of derivatives based on similar thiazole-isoxazole structures were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the side chains significantly influenced potency, with certain derivatives showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Study 2: Anticancer Evaluation
In a study focused on evaluating the anticancer effects of isoxazole derivatives, compounds similar to this compound were tested against human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness arises from its substitution pattern. Below is a comparative analysis with structurally related molecules:

Compound Name (Reference) Core Structure Key Substituents Solubility & Salt Form Pharmacological Inference
Target Compound Isoxazole-3-carboxamide 6-Me-benzo[d]thiazol-2-yl, dimethylaminoethyl Hydrochloride salt (high aqueous solubility) Enhanced CNS penetration, potential kinase inhibition
5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide Thiazol-2-amine Neutral (crystalline, moderate solubility) Limited bioavailability, possible antimicrobial activity
Thiazol-5-ylmethyl ureido derivatives Thiazole + ureido linkage Hydroperoxypropan-2-yl, diphenylhexane Lipophilic (no salt form) Protease inhibition, antiviral potential

Key Research Findings

Solubility and Bioavailability: The hydrochloride salt of the target compound likely exhibits superior solubility compared to neutral analogs like 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide, which requires organic solvents (e.g., acetonitrile) for synthesis . The dimethylaminoethyl group enhances membrane permeability via pH-dependent protonation, a feature absent in simpler thiazole derivatives .

This contrasts with ’s thiazol-5-ylmethyl derivatives, where ureido linkages prioritize hydrogen bonding over aromatic interactions .

Synthetic Challenges :

  • Multi-step synthesis is inferred for the target compound due to its complex substituents, whereas simpler analogs (e.g., ’s compound) achieve 60% yields via single-step reactions .

Therapeutic Potential: Unlike ureido-thiazole derivatives (), which may target viral proteases, the target compound’s isoxazole-thiazole-carboxamide scaffold suggests kinase or receptor tyrosine kinase inhibition, akin to FDA-approved kinase inhibitors like imatinib .

Limitations and Contradictions

  • Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence; inferences rely on structural analogs.
  • Contradictory Functional Roles: ’s compounds prioritize ureido-mediated hydrogen bonding, whereas the target compound’s benzo[d]thiazole and dimethylaminoethyl groups suggest divergent mechanisms (e.g., hydrophobic vs. electrostatic interactions) .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride?

Methodological Answer:

  • Reagent Selection: Use coupling agents such as N-ethyl-N’-(dimethylaminopropyl)-carbodiimide hydrochloride (EDC) with 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation, as demonstrated in thiadiazole-carboxamide syntheses .
  • Solvent Optimization: Reflux in acetonitrile (1–3 minutes) for initial condensation steps, followed by cyclization in DMF with iodine and triethylamine, as reported for structurally related thiadiazole derivatives .
  • Microwave Assistance: Consider microwave-assisted synthesis to enhance reaction rates and yields, a technique validated for analogous carboxamide-thiadiazole hybrids .
  • Purification: Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and confirm purity via HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., dimethylaminoethyl, methylbenzo[d]thiazolyl) and assess stereochemical integrity. Peaks near δ 2.3–2.5 ppm typically indicate dimethylamino groups, while aromatic protons appear between δ 6.8–8.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can confirm molecular weight (e.g., parent ion matching the molecular formula).
  • TLC Monitoring: Track reaction progress using silica-gel TLC with UV visualization or iodine staining .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize assays aligned with structural analogs, such as kinase inhibition (due to the benzo[d]thiazole moiety) or antimicrobial activity (common in isoxazole-thiadiazole hybrids) .
  • In Vitro Assays:
    • Antiproliferative Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution, noting pH-dependent activity as observed in related compounds .
  • Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) to benchmark results.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve the compound’s bioactivity?

Methodological Answer:

  • Substituent Variation: Systematically modify functional groups (e.g., replace 6-methylbenzo[d]thiazole with 5-nitro or 4-fluoro analogs) to assess impacts on potency. For example, electron-withdrawing groups on thiazole rings enhance antimicrobial activity in related derivatives .
  • Pharmacophore Mapping: Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding with the isoxazole carboxamide) against targets like EGFR or bacterial topoisomerases .
  • Data Correlation: Tabulate substituent effects on bioactivity (e.g., IC50_{50}, MIC) and physicochemical properties (e.g., logP, solubility) to guide optimization .

Q. How should contradictory results in bioactivity assays (e.g., varying IC50_{50}50​ across studies) be addressed?

Methodological Answer:

  • Assay Standardization: Ensure consistency in experimental conditions (e.g., cell passage number, incubation time, serum concentration). For instance, pH variations significantly alter antimicrobial efficacy in thiadiazole derivatives .
  • Mechanistic Follow-Up: Use orthogonal assays (e.g., apoptosis vs. necrosis markers in cytotoxicity studies) to confirm mode of action.
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., N-(4-fluorophenyl)thiophene-2-carboxamide derivatives) to identify trends or outliers .

Q. What strategies are recommended for evaluating pharmacokinetic properties and in vivo efficacy?

Methodological Answer:

  • ADME Profiling:
    • Solubility: Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid.
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • In Vivo Models:
    • Xenograft Studies: Administer the compound in immunodeficient mice with human tumor grafts, monitoring tumor volume and toxicity (e.g., weight loss, organ histopathology).
    • Pharmacokinetic Parameters: Calculate clearance (CL), volume of distribution (Vd), and half-life (t1/2_{1/2}) via plasma concentration-time curves .

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